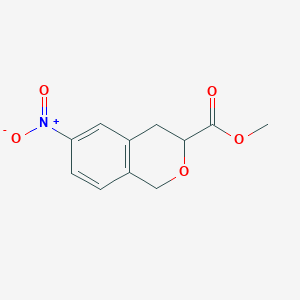

Methyl 6-nitroisochromane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-nitroisochromane-3-carboxylate is a nitro-substituted isochromane derivative featuring a methyl ester group at position 3 and a nitro group at position 5. Key features include:

Preparation Methods

The synthesis of Methyl 6-nitroisochromane-3-carboxylate typically involves the nitration of isochroman derivatives followed by esterification. One common synthetic route includes the nitration of isochroman-3-carboxylic acid, followed by methylation to form the desired ester . The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and methanol in the presence of a catalyst for esterification.

Chemical Reactions Analysis

Methyl 6-nitroisochromane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-nitroisochromane-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-nitroisochromane-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing substituents, molecular features, and applications:

Key Comparative Insights:

Structural and Electronic Differences

Heterocyclic Core :

- Isochromane (oxygen-based) vs. indoline/indole (nitrogen-based): The oxygen atom in isochromane may enhance solubility in polar solvents compared to nitrogen-containing analogs .

- Pyridine derivatives (e.g., Methyl 6-hydroxy-5-nitropyridine-3-carboxylate) exhibit aromatic nitrogen, enabling distinct coordination chemistry .

Substituent Positioning :

Analytical Characterization

- Chromatography : Gas chromatography (GC) and HPLC methods used for methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) could be adapted for purity analysis of Methyl 6-nitroisochromane-3-carboxylate .

- Spectroscopy : NMR and FTIR data for methyl shikimate () provide a reference for ester and nitro group identification in analogous compounds.

Biological Activity

Methyl 6-nitroisochromane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article explores various studies that have investigated its biological activity, including mechanisms of action, efficacy against specific cell lines, and other relevant findings.

This compound possesses a unique structure that contributes to its biological activity. The nitro group at position 6 and the carboxylate moiety are essential for its interaction with biological targets. The compound can be synthesized through various chemical reactions, which can affect its yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against colorectal cancer cell lines. For instance, a study evaluated several derivatives of isochromane compounds for their inhibitory effects on human epithelial colorectal adenocarcinoma (Caco-2) and human colon carcinoma (HCT-116) cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity, suggesting that modifications to the isochromane structure can enhance biological efficacy .

Table 1: Antiproliferative Activity of Isochromane Derivatives

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| Compound A | 98 µM | 337 µM |

| Compound B | 13 µM | 240.2 µM |

The study also reported that specific structural elements, such as the presence of hydrophobic groups and hydrogen bond donors, play crucial roles in the binding affinity to target proteins like PI3Kα .

The mechanism through which this compound exerts its anticancer effects involves modulation of the PI3K/AKT signaling pathway. Real-time PCR analyses demonstrated that treatment with certain derivatives led to a significant decrease in the expression levels of PI3K and AKT genes, while increasing the expression of pro-apoptotic genes such as BAD . This suggests that the compound may induce apoptosis in cancer cells by disrupting critical survival pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Research indicates that compounds with similar structural motifs exhibit activity against various bacterial strains, including Mycobacterium species . The presence of the nitro group is often linked to increased antimicrobial efficacy, making it a target for further exploration in drug development.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in vitro. For example, a study focusing on its derivatives found that specific modifications significantly enhanced their activity against resistant strains of bacteria . These findings underscore the importance of structure-activity relationships (SAR) in optimizing compounds for therapeutic use.

Table 2: Summary of Case Studies on Antimicrobial Activity

| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Study A | Mycobacterium bovis BCG | 0.5 µg/mL |

| Study B | Staphylococcus aureus | 1.0 µg/mL |

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

methyl 6-nitro-3,4-dihydro-1H-isochromene-3-carboxylate |

InChI |

InChI=1S/C11H11NO5/c1-16-11(13)10-5-8-4-9(12(14)15)3-2-7(8)6-17-10/h2-4,10H,5-6H2,1H3 |

InChI Key |

SVIZGDZFDNOBEW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC2=C(CO1)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.